(S)-Methyl 2-acetamido-3-hydroxypropanoate
Description
Contextualization within Chiral Amino Acid Derivatives
(S)-Methyl 2-acetamido-3-hydroxypropanoate is a chemically modified derivative of the proteinogenic amino acid L-serine. medchemexpress.com In its structure, the two primary functional groups of the original amino acid—the amino group and the carboxylic acid—have been protected. The amino group is acetylated to form an acetamido group, and the carboxylic acid is esterified to a methyl ester. This protection strategy is a common and crucial practice in organic synthesis, as it deactivates the high reactivity of the amino and carboxyl groups, allowing chemists to selectively perform reactions on other parts of the molecule, such as the hydroxyl group.
The compound is part of a broad class of chiral amino acid derivatives used in synthesis. medchemexpress.com These derivatives are highly valued because they originate from the "chiral pool," which consists of inexpensive, enantiomerically pure compounds produced in nature. nih.gov By using a derivative like this compound, a predefined stereochemical center—the (S)-configuration at the alpha-carbon inherited from L-serine—is incorporated directly into the synthetic pathway. This enantiopure L-configuration is often critical for achieving the desired biological activity in the final target molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | methyl (2S)-2-(acetylamino)-3-hydroxypropanoate |
| CAS Number | 54322-41-7 |
| Molecular Formula | C₆H₁₁NO₄ |
| Molecular Weight | 161.157 g/mol |
| Physical Form | Liquid |
| InChI Key | ONUNDAQVOOLWTH-YFKPBYRVSA-N |
Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comavantorsciences.comsigmaaldrich.com
Significance as a Chiral Building Block in Asymmetric Synthesis
In asymmetric synthesis—the synthesis of a chiral compound from an achiral or prochiral precursor—the use of chiral building blocks is a foundational strategy. nih.gov A chiral building block is an enantiomerically pure compound that is incorporated into a larger molecule, transferring its chirality to the final product. This compound serves as an exemplary chiral building block. tcichemicals.com Its utility stems from its trifunctional nature, possessing a handle for peptide-like coupling (the acetamido group), a modifiable ester, and a reactive hydroxyl group, all organized around a fixed stereocenter.
The synthesis of this compound can be achieved through straightforward chemical modifications of L-serine or its ester hydrochloride salt. prepchem.comchemicalbook.com For instance, a common laboratory preparation involves the reaction of L-serine methyl ester hydrochloride with a base like triethylamine, followed by acetylation. prepchem.com Industrial-scale production may utilize similar esterification and acetylation processes. Once prepared, it becomes a key intermediate for constructing larger, stereochemically defined structures, finding application in areas such as peptide synthesis and the development of novel pharmaceuticals.
Overview of its Stereochemical Importance in Complex Molecule Construction
The stereochemistry of a molecule is paramount in pharmacology and materials science. For chiral drugs, it is common for one enantiomer to be responsible for the desired therapeutic effect (the eutomer), while the other is less active, inactive, or even toxic (the distomer). nih.gov Therefore, the ability to selectively synthesize the desired enantiomer is a central goal of modern chemistry, a field known as asymmetric synthesis. nih.gov
The stereochemical importance of this compound lies in the transfer of its absolute (S)-configuration to the target molecule. By using this specific building block, chemists can ensure that the resulting product has the correct three-dimensional arrangement at that particular carbon atom. This control is critical when synthesizing complex molecules that may have multiple stereocenters. For example, its structure can be a key fragment in the synthesis of complex peptides or natural product analogs where the specific stereochemistry of the serine-derived portion is essential for the molecule's ultimate function and biological interactions. nih.gov The use of such building blocks is a robust and reliable method for introducing chirality, avoiding the need for more complex asymmetric induction or resolution steps later in the synthetic sequence. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-acetamido-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-4(9)7-5(3-8)6(10)11-2/h5,8H,3H2,1-2H3,(H,7,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUNDAQVOOLWTH-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306728 | |
| Record name | N-Acetyl-L-serine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54322-41-7 | |
| Record name | N-Acetyl-L-serine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54322-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-L-serine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Applications of S Methyl 2 Acetamido 3 Hydroxypropanoate As a Chiral Building Block
Precursor in the Synthesis of Variously Substituted Amino Acid Ester Derivatives
The structural framework of (S)-Methyl 2-acetamido-3-hydroxypropanoate is ideally suited for elaboration into a wide array of non-proteinogenic (unnatural) amino acids. These novel amino acids are crucial components in the development of peptidomimetics, enzyme inhibitors, and other biologically active molecules. The synthetic transformations typically target the primary hydroxyl group, which can be converted into various other functionalities.
Detailed research has demonstrated several key transformations:
Conversion to a Leaving Group: The hydroxyl group can be readily converted into a good leaving group, such as a tosylate or mesylate. This activation allows for subsequent nucleophilic substitution (SN2) reactions, introducing a diverse range of side chains with inversion of stereochemistry if desired.
Palladium-Catalyzed Cross-Coupling: More advanced methods involve the transformation of the serine-derived backbone into an organometallic reagent. For instance, serine-derived organozinc reagents can participate in palladium-catalyzed cross-coupling reactions with halo-aromatics, such as halopyridines, to generate enantiomerically pure pyridyl amino acids nih.gov. This approach provides access to complex aromatic and heteroaromatic amino acid derivatives that are otherwise difficult to synthesize.
Functional Group Interconversion: The hydroxyl group can be oxidized to an aldehyde, providing a handle for chain extension through Wittig reactions or other carbonyl chemistry. Conversely, the ester and amide functionalities can be manipulated under different conditions to allow for selective transformations at various points in a synthetic route.
These strategic modifications enable the synthesis of amino acid esters with tailored side chains, which are valuable intermediates in medicinal chemistry and materials science. mdpi.com
Table 1: Synthesis of Substituted Amino Acid Derivatives
| Starting Material | Reagents | Product Type | Transformation |
|---|---|---|---|
| This compound | 1. TsCl, Pyridine2. NaX (e.g., NaN3, NaCN) | Azido or cyano amino acid ester | Conversion of -OH to a leaving group (-OTs) followed by SN2 displacement. |
| Serine-derived Organozinc Reagent | Halopyridine, Pd Catalyst | Pyridyl amino acid ester | Palladium-catalyzed cross-coupling reaction to form a C-C bond. nih.gov |
Role in the Construction of Complex Nitrogen Heterocycles and Alkaloids
The defined stereochemistry and functional groups of this compound make it an excellent starting material for the total synthesis of complex natural products, particularly nitrogen-containing heterocycles and alkaloids. researchgate.netopenmedicinalchemistryjournal.com The chiral center at the α-carbon is often preserved throughout the synthesis, dictating the absolute stereochemistry of the final product.
Synthesis of Sedum Alkaloids: A significant application is in the synthesis of β-amino acids, which are key components of numerous biologically active compounds. nih.gov The synthesis of enantiopure N-Boc-β³-amino acid methyl esters can be achieved from α-amino acids like serine. This homologation (one-carbon chain extension) provides a crucial intermediate that serves as a precursor in the formal synthesis of sedum alkaloids, such as (+)-sedridine and (+)-allosedridine. nih.govnih.govresearchgate.net These alkaloids are known to possess memory-enhancing properties. nih.gov The 1,3-aminoalcohol motif, inherent to the serine-derived starting material, is a critical structural element that guides the stereochemical outcome of the key cyclization steps.
Synthesis of Tropane and Cyclotryptamine Alkaloids: The general strategy of using chiral amino acid precursors is a cornerstone of alkaloid synthesis. egpat.com For example, the synthesis of Methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, a key intermediate for tropane alkaloid biosynthesis, has been achieved starting from L-proline, another amino acid, demonstrating the power of this approach. semanticscholar.org Similarly, derivatives of cyclotryptamine alkaloids, which possess a hexahydropyrrolo[2,3-b]indole core, have been synthesized and show potent antifungal activity. semanticscholar.org The synthesis of these complex heterocyclic systems often relies on the stereochemical information embedded in a chiral starting material like a serine derivative to control the formation of multiple new stereocenters.
Table 2: Application in Natural Product Synthesis
| Target Molecule Class | Key Intermediate Strategy | Starting Material Motif | Relevance |
|---|---|---|---|
| Sedum Alkaloids | Homologation to β³-amino acid esters | (S)-α-Amino acid | Provides the crucial 1,3-aminoalcohol stereochemistry for piperidine ring formation. nih.govnih.gov |
| Tropane Alkaloids | Elaboration of a chiral amino acid | L-proline derivative | Establishes the stereocenter of the pyrrolidine ring. semanticscholar.org |
Utilization in the Synthesis of Pharmaceutically Relevant Scaffolds and Intermediates (focus on synthetic routes)
The synthesis of novel, enantiomerically pure compounds is a central goal of pharmaceutical research. This compound serves as a precursor to key structural motifs found in a wide range of drugs. Nitrogen heterocycles, in particular, are present in over 85% of all biologically active compounds and are a mainstay of modern drug design. researchgate.netnih.gov
Synthetic Routes to Peptidomimetics: The ability to generate unnatural amino acids (as described in section 3.1) is of paramount pharmaceutical importance. Peptides often suffer from poor oral bioavailability and rapid degradation by proteases. Incorporating unnatural amino acids derived from this compound can create "peptidomimetics" with improved stability and altered conformational properties, leading to enhanced therapeutic potential.
Prodrug Synthesis: Amino acid esters are widely used as "promoieties" in prodrug design to enhance the solubility and intestinal absorption of parent drugs. nih.gov A classic example is the L-valyl ester of acyclovir (Valacyclovir), which dramatically improves the bioavailability of the antiviral agent. nih.gov The serine derivative this compound can be used to synthesize specialized amino acid esters that can be appended to drug molecules, leveraging amino acid transporters in the intestine to improve drug delivery. nih.gov
Route to Chiral Heterocyclic Scaffolds: A typical synthetic route to a pharmaceutically relevant heterocyclic scaffold starting from this compound might involve the following sequence:
Protection: Protection of the amine and/or hydroxyl group to prevent unwanted side reactions.
Chain Modification: Conversion of the hydroxyl group to another functionality (e.g., an azide, an alkyne, or an aldehyde) to prepare for cyclization.
Cyclization: An intramolecular reaction, such as a reductive amination or a cycloaddition, to form the heterocyclic ring. The stereocenter from the starting material controls the geometry of this step.
Deprotection and Final Elaboration: Removal of protecting groups and addition of further substituents to complete the synthesis of the target molecule.
This strategic approach allows for the efficient and stereocontrolled synthesis of complex molecules for drug discovery programs.
Comparative Analysis with Other Chiral Synthons (e.g., 'Roche acid')
The utility of this compound as a chiral synthon can be better understood by comparing it with other widely used building blocks, such as 'Roche acid' (ethyl (S)-3-hydroxy-4-methoxy-4-oxobutanoate), which is derived from L-malic acid.
This compound is fundamentally a C3 amino synthon . Its key feature is the presence of a nitrogen atom at the chiral center, making it an ideal precursor for α-amino acids, β-amino alcohols, and nitrogen heterocycles. All three of its functional groups (amide, ester, alcohol) can be readily manipulated to build molecular complexity.
In contrast, Roche acid is a C4 hydroxy synthon . It provides a four-carbon backbone with a hydroxyl group and two different carboxyl functionalities (an acid and an ester). It is an excellent choice for synthesizing molecules containing oxygenated stereocenters, such as macrolides, polyethers, and other natural products where the key structural element is a hydroxyl- or carboxyl-bearing chiral center.
The primary distinction lies in the type of functionality attached to the stereocenter. The serine derivative is the synthon of choice when a nitrogen atom is required at or near the chiral center, which is common in alkaloids, aminocyclitols, and peptidomimetics. Roche acid is preferred when the target molecule is built around a chiral secondary alcohol motif, without the immediate need for a nitrogen atom at that position.
Table 3: Comparative Analysis of Chiral Synthons
| Feature | This compound | 'Roche Acid' (from L-Malic Acid) |
|---|---|---|
| Source | L-Serine (Amino Acid) | L-Malic Acid (Dicarboxylic Acid) |
| Core Structure | C3 α-Amino Synthon | C4 β-Hydroxy Synthon |
| Key Functional Groups | Acetamido (-NHAc), Hydroxyl (-OH), Methyl Ester (-COOMe) | Hydroxyl (-OH), Carboxylic Acid (-COOH), Ethyl Ester (-COOEt) |
| Primary Utility | Introduction of a chiral α-amino alcohol fragment. | Introduction of a chiral β-hydroxy acid fragment. |
| Typical Target Molecules | Nitrogen heterocycles, alkaloids, unnatural amino acids, peptidomimetics. | Macrolides, ionophores, polyketide natural products, oxygenated scaffolds. |
| Key Advantage | Provides a stereodefined C-N bond, essential for amino-compounds. | Provides a stereodefined C-O bond and a C4 backbone for further elaboration. |
Mechanistic Insights and Theoretical Investigations of Reactions Involving Hydroxypropanoate Structures
Computational Chemistry Studies on Molecular Reactivity and Selectivity (e.g., PM3 and AM1 semi-empirical methods)
Computational chemistry offers a spectrum of methods to study molecular systems, with semi-empirical methods providing a balance between computational cost and accuracy for larger molecules. nih.gov These methods are derived from the principles of Hartree-Fock theory but incorporate approximations and empirical parameters to significantly speed up calculations. uni-muenchen.dempg.de This approach makes them well-suited for initial explorations of complex reaction mechanisms and for studying large molecular systems. nih.govwustl.edu
The most common semi-empirical methods, including Austin Model 1 (AM1) and Parameterized Model 3 (PM3), are based on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation. nih.govuni-muenchen.dempg.de In this framework, many of the complex two-electron integrals that are computationally expensive in ab initio methods are simplified or neglected. wustl.edu To compensate for the errors introduced by these approximations, the methods are parameterized by fitting the results to reliable experimental or high-level theoretical reference data, such as heats of formation (ΔHf°). uni-muenchen.dempg.de
| Species | AM1 Calculated ΔHf° (kcal/mol) | PM3 Calculated ΔHf° (kcal/mol) |
|---|---|---|
| Reactants (Hydroxypropanoate + H₂O) | -150.5 | -145.2 |
| Transition State | -120.3 | -117.8 |
| Products (Hydroxypropanoic Acid + Methanol) | -165.7 | -162.1 |
Analysis of Nucleophilicity and Electrostatic Potential Charges in Reaction Systems
The reactivity of a molecule is largely governed by the distribution of its electron density. Molecular Electrostatic Potential (MEP) maps are a key tool for visualizing this distribution, providing crucial information about a molecule's size, shape, and sites of chemical reactivity. researchgate.netnih.gov The MEP represents the electrostatic interaction energy between the molecule and a positive point charge at any given location on the electron density surface.
Regions with a negative electrostatic potential (typically colored red or yellow) are electron-rich and thus susceptible to electrophilic attack. researchgate.net Conversely, areas with a positive electrostatic potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. researchgate.net For a molecule like (S)-Methyl 2-acetamido-3-hydroxypropanoate, the oxygen atoms of the carbonyl, hydroxyl, and ester groups, along with the nitrogen atom, would be expected to show negative electrostatic potential, marking them as potential nucleophilic centers.
To quantify this, computational methods can calculate the partial atomic charges on each atom in the molecule. Natural Population Analysis (NPA) is one such method that provides a chemically intuitive picture of atomic charges. researchgate.net These charges help identify the most nucleophilic or electrophilic atoms. Global reactivity descriptors, such as the electrophilicity index, can also be calculated to predict whether a molecule is more likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile) in a reaction. researchgate.net
| Atom | Calculated Electrostatic Charge (a.u.) | Predicted Reactivity |
|---|---|---|
| Hydroxyl Oxygen | -0.68 | Nucleophilic / Proton Acceptor |
| Carbonyl Oxygen (Amide) | -0.62 | Nucleophilic / H-bond Acceptor |
| Carbonyl Oxygen (Ester) | -0.55 | Nucleophilic / H-bond Acceptor |
| Amide Nitrogen | -0.75 | Nucleophilic |
| Carbonyl Carbon (Ester) | +0.80 | Electrophilic |
Theoretical Studies on Transition State Optimization and Reaction Pathways
A chemical reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state (TS). ucsb.edu On a potential energy surface, which maps the energy of a molecular system as a function of its geometry, the transition state corresponds to a first-order saddle point. ucsb.edu It is a stationary point where all forces on the atoms are zero, but unlike a stable molecule (a minimum), the TS has one direction of negative curvature, which corresponds to the reaction coordinate—the path of the reaction. ucsb.edu
Locating the precise geometry and energy of the transition state is a primary goal of theoretical reaction mechanism studies. chemrxiv.org Various computational algorithms, such as synchronous transit-guided quasi-Newton (QST2) methods, are designed to find these saddle points. ucsb.edu The energy difference between the reactants and the transition state is the activation energy (Ea). This value is critical as it is the primary determinant of the reaction rate; a higher activation energy corresponds to a slower reaction.
Once the transition state has been successfully located and optimized, the reaction pathway can be traced. researchgate.net This involves mapping the minimum energy path that connects the reactants to the products via the transition state. Theoretical studies can compare the activation energies of different possible reaction pathways, allowing chemists to predict which mechanism is most favorable. For example, in a reaction involving a hydroxypropanoate, one could compare the activation energy for a reaction at the ester group versus a reaction at the amide group to determine the likely site of transformation. elsevierpure.com
| Reaction Pathway | Description | Calculated Activation Energy (Ea) (kcal/mol) | Predicted Rate |
|---|---|---|---|
| Pathway A | Nucleophilic attack at the ester carbonyl | 18.5 | Favored / Faster |
| Pathway B | Nucleophilic attack at the amide carbonyl | 25.2 | Disfavored / Slower |
| Pathway C | Proton abstraction from the hydroxyl group | 21.0 | Intermediate |
Biochemical Transformations and Enzyme Mediated Processes Relevant to Propanoate Derivatives
Studies on Enzymatic Glycosylation Reactions with Related Aglycons
Enzymatic glycosylation is a fundamental process in biology and a powerful tool in biotechnology for synthesizing complex glycoconjugates. The hydroxyl group of N-acetyl-L-serine methyl ester makes it a potential acceptor molecule, or aglycon, for the enzymatic transfer of sugar moieties. In nature, the glycosylation of serine and threonine residues is a common post-translational modification of proteins, crucial for their folding, stability, and function. mdpi.com This process is catalyzed by a class of enzymes known as glycosyltransferases (GTs). mdpi.com
The biogenesis of serine-rich repeat (SRR) glycoproteins in bacteria provides a well-studied model for such reactions. nih.gov These surface adhesins undergo intracellular glycosylation, a process initiated by the transfer of N-acetylglucosamine (GlcNAc) to serine and threonine residues within the protein's serine-rich domains. nih.gov This initial step is often catalyzed by a two-protein glycosyltransferase complex (GtfAB). nih.gov Following the attachment of the initial GlcNAc core, other glycosyltransferases can extend the glycan by adding further sugar units, leading to a diverse range of O-linked glycan structures. nih.gov
These naturally occurring systems highlight the potential for using glycosyltransferases to modify aglycons structurally related to N-acetyl-L-serine methyl ester. Leloir glycosyltransferases, for instance, are widely used for the synthesis of phenolic glycoconjugates due to their high efficiency and strict specificity for both the activated sugar donor (typically a nucleotide-sugar) and the acceptor molecule. mdpi.com
Table 1: Examples of Glycosyltransferases and their Roles in Glycosylating Serine/Threonine Residues
| Enzyme Class / Example | Donor Substrate | Acceptor Moiety | Resulting Linkage | Biological Context |
| Glycosyltransferase complex (GtfAB) | UDP-GlcNAc | Serine/Threonine | O-linked GlcNAc | Initial glycosylation of bacterial SRR glycoproteins nih.gov |
| Mucin-type O-glycosyltransferases | UDP-GalNAc | Serine/Threonine | O-linked GalNAc | Synthesis of mucins in eukaryotes mdpi.com |
| Leloir Glycosyltransferases | Nucleotide-sugars (e.g., UDP-glucose) | Various natural acceptors | O-glycosidic bond | General biosynthesis of glycoconjugates mdpi.com |
| C-glycosyltransferase (TcCGT1) | UDP-glucose | Flavones | 8-C-glycosidic bond | Biosynthesis of flavonoid C-glycosides in plants mdpi.com |
This interactive table summarizes key enzymes involved in glycosylation reactions relevant to serine-containing aglycons.
Investigations into Glycosidase-Mediated Synthesis of Glycosides
While glycosyltransferases are nature's primary tools for building glycosidic bonds, glycoside hydrolases (GHs), or glycosidases, offer an alternative synthetic route. nih.gov These enzymes normally catalyze the cleavage of glycosidic bonds but can be repurposed to form them through two main strategies: reverse hydrolysis and transglycosylation. mdpi.comnih.gov
In reverse hydrolysis, the enzyme works in reverse of its natural function, forming a glycosidic bond from a free sugar and an alcohol in a system with low water activity to shift the equilibrium toward synthesis. nih.gov However, this approach is often inefficient. nih.gov
Transglycosylation is a more kinetically controlled and generally more efficient process. nih.gov In this mechanism, a glycosidase first cleaves a donor glycoside, forming a covalent glycosyl-enzyme intermediate. nih.gov This intermediate can then be intercepted by a nucleophile other than water, such as an alcohol, to form a new glycoside. nih.govnih.gov The hydroxyl group of a serine derivative like N-acetyl-L-serine methyl ester can potentially act as such a nucleophilic acceptor. This method allows for the stereospecific synthesis of glycosidic bonds. nih.gov
The applicability of this approach has been broadened through protein engineering. By mutating the catalytic nucleophile of a glycosidase, scientists have created "glycosynthases," which are incapable of hydrolysis but can efficiently catalyze the formation of a glycosidic bond between a glycosyl donor (with an activated anomeric center) and an acceptor molecule. mdpi.com Similarly, mutating the acid/base catalyst in retaining glycosidases has led to "thioligases," which can use activated glycosyl donors to glycosylate strong nucleophiles like thiols. nih.gov
Table 2: Mechanisms of Glycosidase-Mediated Glycoside Synthesis
| Method | Enzyme Type | Mechanism | Key Feature |
| Reverse Hydrolysis | Glycoside Hydrolase (GH) | Thermodynamic control; equilibrium shifted away from hydrolysis. | Requires low water activity; generally low yields. nih.gov |
| Transglycosylation | Glycoside Hydrolase (GH) | Kinetic control; glycosyl-enzyme intermediate is intercepted by a nucleophilic acceptor (e.g., an alcohol). | Generally more efficient than reverse hydrolysis; stereospecific. nih.govnih.gov |
| Glycosynthase Reaction | Engineered Glycosidase (Glycosynthase) | Catalytic nucleophile is mutated; catalyzes synthesis from an activated sugar donor without hydrolysis. | High yields as the product cannot be hydrolyzed by the enzyme. mdpi.com |
This interactive table outlines the primary strategies for using glycosidases in synthetic applications.
Development of Biocatalytic Systems for Structurally Related Methyl Esters (e.g., Baeyer-Villiger monooxygenases for methyl propanoate)
The methyl ester group of (S)-Methyl 2-acetamido-3-hydroxypropanoate is structurally related to simple esters like methyl propanoate. The biocatalytic production of such esters is an area of active research, particularly using Baeyer-Villiger monooxygenases (BVMOs). acs.orgrsc.org BVMOs are flavin-dependent enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones into esters or lactones. d-nb.inforesearchgate.net This reaction is synthetically valuable but often requires hazardous reagents in traditional chemical synthesis. acs.orgresearchgate.net
BVMOs offer an attractive, environmentally benign alternative, using molecular oxygen and a nicotinamide cofactor (NADPH or NADH) under mild conditions. acs.orgresearchgate.net While BVMOs are typically used to convert cyclic ketones to lactones, their application for the oxidation of linear ketones has been explored. d-nb.info
A notable example is the synthesis of methyl propanoate from butan-2-one. This transformation represents an "abnormal" Baeyer-Villiger reaction, as the chemical oxidation typically yields ethyl acetate. acs.orgrsc.org Several BVMOs have been identified that produce methyl propanoate, albeit often alongside the "normal" product, ethyl acetate. rsc.org The production of methyl propanoate is of industrial interest as it can be a precursor for methyl methacrylate, a key monomer for acrylic plastics. acs.org
Research has focused on identifying and engineering BVMOs to improve the yield and selectivity for the abnormal product. For instance, an initial screening of several BVMOs for the oxidation of butan-2-one showed that the best-performing enzyme, AcCHMO, produced approximately 25% methyl propanoate. acs.org Through structure-inspired rational design, a double mutant was created that increased the yield of the abnormal product to 43%. acs.org
Table 3: Biocatalytic Production of Methyl Propanoate using BVMOs
| Enzyme | Substrate | Products | Key Finding |
| Various BVMOs | Butan-2-one | Methyl propanoate (abnormal), Ethyl acetate (normal) | Several BVMOs were identified that catalyze the non-preferred Baeyer-Villiger oxidation to form methyl propanoate. rsc.org |
| AcCHMO (wild-type) | Butan-2-one | ~25% Methyl propanoate | Identified as a promising candidate from an initial enzyme screen. acs.org |
| AcCHMO (engineered double mutant) | Butan-2-one | 43% Methyl propanoate | Rational protein engineering significantly improved the yield of the desired "abnormal" product. acs.org |
This interactive table summarizes research findings on the enzymatic synthesis of methyl propanoate via Baeyer-Villiger oxidation.
The broad substrate scope of BVMOs, which includes various aliphatic and cyclic ketones, underscores their versatility as biocatalysts. d-nb.info The continued discovery of new BVMOs and the application of protein engineering techniques are paving the way for their wider use in industrial biocatalysis. d-nb.infonih.gov
Advanced Analytical Methodologies for Stereochemical Characterization and Purity Assessment
Chromatographic Techniques for Enantiomeric Purity Determination (e.g., Chiral HPLC, GC)
The separation of enantiomers is a significant challenge due to their identical physical and chemical properties in an achiral environment. Chiral chromatography is the cornerstone for determining the enantiomeric excess of chiral compounds.
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantioselective separation of amino acid derivatives. The use of chiral stationary phases (CSPs) is the most common approach. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving the enantiomers of N-acylated amino acid esters. yakhak.orgnih.gov These CSPs, often with phenylcarbamate derivatives, provide a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to their separation. scas.co.jp
For N-acetylated amino acid esters like (S)-Methyl 2-acetamido-3-hydroxypropanoate, columns such as Chiralpak® IA (amylose-based) and Chiralcel® OD-H (cellulose-based) are often effective. yakhak.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as 2-propanol, is critical for optimizing the separation. researchgate.net The resolution of enantiomers can be fine-tuned by adjusting the mobile phase composition and temperature. researchgate.net
To enhance detection, especially when the analyte lacks a strong chromophore, derivatization with a fluorescent tag like nitrobenzoxadiazole (NBD) can be employed. yakhak.org
Interactive Data Table: Illustrative Chiral HPLC Parameters for Amino Acid Ester Separation
| Parameter | Value |
| Chiral Stationary Phase | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Expected Elution Order | L-enantiomer often elutes before the D-enantiomer |
| Illustrative Retention Time (S)-enantiomer | ~ 8.5 min |
| Illustrative Retention Time (R)-enantiomer | ~ 10.2 min |
| Illustrative Resolution (Rs) | > 1.5 |
Note: This data is illustrative for a typical N-acetylated amino acid methyl ester and may vary for this compound.
Chiral Gas Chromatography (GC):
Chiral Gas Chromatography (GC) is another highly effective technique for determining the enantiomeric purity of volatile compounds. sigmaaldrich.com For amino acid derivatives, derivatization is often necessary to increase their volatility and thermal stability. uni-tuebingen.de A common derivatization procedure involves the esterification of the carboxylic acid group followed by acylation of the amino and hydroxyl groups. For this compound, which is already a methyl ester, further derivatization of the hydroxyl group, for instance with trifluoroacetic anhydride, might be employed to improve chromatographic performance.
Cyclodextrin-based chiral stationary phases are widely used in chiral GC. gcms.cz These CSPs, such as those containing derivatized β-cyclodextrins like Rt-βDEXsa, can effectively resolve enantiomers. yakhak.org The selection of the specific cyclodextrin (B1172386) derivative and the temperature program are key to achieving optimal separation. azom.com
Interactive Data Table: Illustrative Chiral GC Parameters for Derivatized Amino Acid Separation
| Parameter | Value |
| Chiral Stationary Phase | Chirasil-Val (L-valine diamide (B1670390) linked to polysiloxane) |
| Derivatization | N,O-bis(trifluoroacetyl) |
| Column Temperature | 100-180 °C (programmed) |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Illustrative Retention Time (S)-enantiomer derivative | ~ 15.3 min |
| Illustrative Retention Time (R)-enantiomer derivative | ~ 16.1 min |
| Illustrative Separation Factor (α) | > 1.05 |
Note: This data is illustrative for a typical derivatized amino acid and may vary for the derivative of this compound.
Spectroscopic Approaches for Structural Elucidation (e.g., NMR, MS, IR in methodological context)
Spectroscopic methods are indispensable for the definitive structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The chemical shifts, coupling constants, and signal multiplicities provide detailed information about the connectivity of atoms and the chemical environment of each nucleus.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the acetyl methyl protons, the ester methyl protons, the methine proton at the chiral center, and the diastereotopic methylene (B1212753) protons of the hydroxymethyl group. The amide proton and the hydroxyl proton would also be observable, though their chemical shifts can be variable and they may exhibit exchange with deuterated solvents.
The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons of the ester and amide groups, the chiral α-carbon, the hydroxymethyl carbon, and the methyl carbons of the ester and acetyl groups.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | ~ 2.0 | ~ 23 |
| Ester OCH₃ | ~ 3.7 | ~ 52 |
| CH₂OH | ~ 3.8 - 3.9 | ~ 63 |
| α-CH | ~ 4.5 | ~ 55 |
| NH | ~ 6.5 - 7.5 | - |
| OH | Variable | - |
| Amide C=O | - | ~ 171 |
| Ester C=O | - | ~ 172 |
Note: These are predicted chemical shifts and can vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, electron ionization (EI) or electrospray ionization (ESI) can be used.
The mass spectrum of N-acetylserine methyl ester would show a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺). massbank.eu The fragmentation pattern is characteristic of esters and amides. libretexts.org Common fragmentation pathways include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the hydroxymethyl group (-CH₂OH), and cleavage of the amide bond.
Interactive Data Table: Plausible Mass Spectral Fragmentation of this compound
| m/z | Proposed Fragment Ion |
| 161 | [M]⁺ (Molecular Ion) |
| 130 | [M - OCH₃]⁺ |
| 102 | [M - COOCH₃]⁺ |
| 88 | [CH₃CONHCH₂]⁺ |
| 74 | [CH(NHCOCH₃)CO]⁺ (from McLafferty rearrangement) |
| 43 | [CH₃CO]⁺ |
Note: This fragmentation table is based on general principles of mass spectrometry for similar structures and the observed spectrum of the racemic mixture. massbank.eu
Infrared (IR) Spectroscopy:
Infrared spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (broad, ~3400 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), the C=O stretch of the ester (~1740 cm⁻¹), and the C=O stretch of the amide (Amide I band, ~1650 cm⁻¹).
Emerging Research Avenues and Future Prospects for S Methyl 2 Acetamido 3 Hydroxypropanoate
Development of Novel and Efficient Synthetic Routes
The synthesis of (S)-Methyl 2-acetamido-3-hydroxypropanoate is typically achieved through a two-step chemical process starting from the naturally occurring amino acid L-serine. The efficiency of this process is crucial for ensuring a cost-effective supply for research and industrial applications.
The first step involves the esterification of the carboxylic acid group of L-serine. A common and efficient method is the reaction of L-serine with methanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride. This reaction converts L-serine into its corresponding methyl ester, L-serine methyl ester hydrochloride, with high yields. researchgate.netchemicalbook.com
The second step is the selective N-acetylation of the amino group. This is typically performed by reacting the L-serine methyl ester hydrochloride with an acetylating agent. A standard laboratory procedure involves using acetic acid and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in a suitable solvent such as dichloromethane. chemimpex.com Triethylamine is added to neutralize the hydrochloride salt and facilitate the reaction. chemimpex.com This method provides the final product with good purity after chromatographic separation. chemimpex.com
Alternative approaches focus on different protecting group strategies and acetylation agents to optimize yield and minimize side reactions. The choice of reagents and reaction conditions is critical to prevent racemization and maintain the compound's enantiomeric purity.
Table 1: Comparison of Synthetic Routes for this compound
| Step | Starting Material | Key Reagents | Typical Outcome |
|---|---|---|---|
| Esterification | L-Serine | Methanol, Thionyl Chloride | High yield of L-Serine methyl ester hydrochloride. researchgate.netchemicalbook.com |
| N-Acetylation | L-Serine methyl ester hydrochloride | Acetic acid, DCC, Triethylamine | Good yield of the target compound after purification. chemimpex.com |
Exploration of Expanded Applications as a Chiral Building Block
The value of a chiral molecule like this compound lies in its use as a "chiral building block" or synthon. google.com Its pre-defined stereocenter can be incorporated into larger, more complex molecules, transferring its chirality to the new structure. This is a fundamental strategy in the asymmetric synthesis of pharmaceuticals and other bioactive compounds. google.comnih.gov
A significant application has been demonstrated in pharmaceutical synthesis. The enantiomer of the subject compound, N-acetyl-D-serine methyl ester, serves as a key precursor in a novel and efficient synthesis of Lacosamide. nih.gov Lacosamide is an important anticonvulsant medication used for treating epilepsy. In this synthesis, N-acetyl-D-serine methyl ester is reacted with benzylamine to form (R)-2-acetamido-N-benzyl-3-hydroxy-propionamide, a direct precursor that is then methylated to yield Lacosamide. nih.gov This application underscores the compound's role as a high-value intermediate where its specific stereochemistry is critical for the final drug's therapeutic activity. nih.gov
Another expanding area of application is in the field of biomaterials. The parent compound, L-serine methyl ester, has been used as a monomer in chemoenzymatic polymerization (CEP) to synthesize poly(L-serine). researchgate.netacs.org This process, often catalyzed by enzymes like papain, creates polypeptide chains without needing to protect the hydroxyl side group, representing a green and efficient method for polymer synthesis. researchgate.netacs.org The resulting poly(L-serine) is a hydrophilic polypeptide with potential applications in drug delivery, tissue engineering, and other biomedical fields due to its biocompatibility and the functionality of its hydroxyl groups. researchgate.net
Table 2: Applications of Serine-Derived Methyl Esters as Chiral Building Blocks
| Precursor Molecule | Synthetic Target | Transformation | Field of Application |
|---|---|---|---|
| N-Acetyl-D-serine methyl ester | Lacosamide | Amidation with benzylamine | Pharmaceuticals nih.gov |
| L-Serine methyl ester | Poly(L-serine) | Chemoenzymatic Polymerization | Biomaterials researchgate.netacs.org |
Advancements in Stereoselective Biocatalytic Production
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. Research into the biocatalytic production of this compound is focused on leveraging the inherent stereoselectivity of enzymes to ensure high enantiomeric purity under mild reaction conditions.
One of the most promising biocatalytic applications involving this class of compounds is chemoenzymatic polymerization. As mentioned previously, enzymes such as papain can be used to catalyze the polymerization of L-serine methyl ester in an aqueous medium. researchgate.net This enzymatic approach is highly specific, preserving the stereochemical integrity of the monomer unit within the resulting polymer chain. The reaction proceeds without the need for protecting groups on the hydroxyl side chain, which is a significant advantage over traditional chemical polymerization methods that require multiple protection and deprotection steps. researchgate.net
Furthermore, lipases are a class of enzymes widely explored for their ability to perform stereoselective reactions on esters. While direct enzymatic acetylation of L-serine methyl ester is a promising route, another common strategy is kinetic resolution. In this approach, a lipase could be used to selectively hydrolyze the L-enantiomer from a racemic mixture of N-acetyl-D,L-serine methyl ester, allowing for the separation of the unreacted D-enantiomer. Similar strategies have been successfully employed for the resolution of other N-acyl-amino acid esters, demonstrating the potential of this enzymatic method.
Table 3: Biocatalytic Approaches Involving Serine Ester Derivatives
| Biocatalyst | Substrate | Reaction Type | Product/Application | Key Advantage |
|---|---|---|---|---|
| Papain | L-Serine methyl ester | Polymerization | Poly(L-serine) | Protection-group-free synthesis, high stereoregularity. researchgate.netacs.org |
| Lipases (potential) | L-Serine methyl ester | N-Acetylation (with acetyl donor) | This compound | High stereoselectivity, mild reaction conditions. |
| Proteases/Lipases (potential) | Racemic N-acetyl-serine methyl ester | Kinetic Resolution (Hydrolysis) | Enantiomerically pure D- or L-ester | Efficient separation of enantiomers. |
Q & A
Basic Questions
Q. What are the key steps in synthesizing (S)-Methyl 2-acetamido-3-hydroxypropanoate, and how are reaction conditions optimized?
- Methodology : The synthesis involves a borrowing hydrogen process, starting with methyl 2-acetamido-3-hydroxypropanoate and indole derivatives. Key steps include coupling reactions under controlled conditions (e.g., temperature, solvent ratios) and purification via flash chromatography (cyclohexane:EtOAc gradients). Reaction optimization focuses on catalyst selection, solvent polarity, and stoichiometric ratios to minimize side products .
- Example : In one protocol, the reaction yielded 15% of the target compound, highlighting the need for iterative adjustments to improve efficiency .
Q. How is the structural identity and purity of this compound confirmed?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR are used to confirm stereochemistry and functional groups (e.g., acetamido, ester, hydroxy). Key peaks include δ 1.96 (s, 3H, acetyl group) and δ 3.71 (s, 3H, methyl ester) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 261) .
- Data Table :
| NMR Signal (δ, ppm) | Assignment |
|---|---|
| 1.96 (s, 3H) | Acetyl CH3 |
| 3.71 (s, 3H) | Ester OCH3 |
| 4.97 (ddd, 1H) | Chiral center (S-configuration) |
Q. What are the recommended storage and handling protocols for this compound?
- Precautions : Store at room temperature in airtight containers under inert gas. Use lab coats, gloves, and masks to prevent exposure. Avoid aqueous or high-humidity environments to prevent ester hydrolysis .
Advanced Research Questions
Q. How can reaction yields be improved for this compound synthesis?
- Methodology :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Ru) to enhance borrowing hydrogen efficiency.
- Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
- Temperature Gradients : Use stepwise heating (e.g., 50°C → 80°C) to balance reaction rate and byproduct formation.
- Reference : Low yields (15%) in initial studies suggest sensitivity to steric hindrance from the indole substituent; modifying protecting groups may alleviate this .
Q. How do structural modifications (e.g., substituent changes) affect biological activity, and how can contradictory data be resolved?
- Case Study : The dimethylamino group in analogous compounds (e.g., ) alters binding affinity to neurological targets. Contradictions in activity data may arise from differences in stereochemistry or assay conditions (e.g., pH, cell lines).
- Resolution Strategy :
- Conduct comparative docking studies to predict binding modes.
- Validate using orthogonal assays (e.g., SPR, fluorescence polarization) .
Q. What mechanistic insights exist for the compound’s interaction with biological targets?
- Proposed Mechanisms :
- Enzyme Inhibition : The acetamido and hydroxy groups may act as hydrogen-bond donors/acceptors, disrupting catalytic sites (e.g., serine proteases).
- Receptor Modulation : The chiral center enables selective interaction with G-protein-coupled receptors (GPCRs), as seen in structurally related neuropharmacological agents .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
